Cas no 1251625-37-2 (N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide
- N-(3,4-dimethylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
- F3406-6866
- N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- 1251625-37-2
- N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
- VU0624144-1
- AKOS024484919
-
- インチ: 1S/C24H28N4O3/c1-16-4-7-20(14-17(16)2)25-22(29)15-28-12-10-19(11-13-28)24-26-23(27-31-24)18-5-8-21(30-3)9-6-18/h4-9,14,19H,10-13,15H2,1-3H3,(H,25,29)
- InChIKey: LDPDKBCYIPJTJU-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C)C(C)=C1)(=O)CN1CCC(C2ON=C(C3=CC=C(OC)C=C3)N=2)CC1
計算された属性
- 精确分子量: 420.216
- 同位素质量: 420.216
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 575
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.5A^2
- XLogP3: 4
N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-6866-1mg |
N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251625-37-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-6866-3mg |
N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251625-37-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-6866-2mg |
N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251625-37-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-6866-2μmol |
N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251625-37-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-6866-4mg |
N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251625-37-2 | 4mg |
$66.0 | 2023-09-10 |
N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamideに関する追加情報
Introduction to N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide (CAS No. 1251625-37-2)
N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1251625-37-2, represents a confluence of advanced chemical synthesis and biological activity, making it a subject of intense study in the development of novel therapeutic agents.
The molecular structure of N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide is characterized by a complex arrangement of aromatic rings and heterocyclic moieties. The presence of 3,4-dimethylphenyl and 4-methoxyphenyl groups introduces specific electronic and steric effects that can influence the compound's interactions with biological targets. Additionally, the incorporation of a 1,2,4-oxadiazol ring and a piperidin moiety enhances its potential pharmacological activity by providing multiple binding sites for target proteins.
In recent years, there has been a growing interest in the development of molecules that exhibit dual or multi-target interactions. N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide aligns with this trend as it possesses the structural features necessary to engage with multiple biological pathways simultaneously. This capability is particularly valuable in the treatment of complex diseases where modulation of several targets is required for optimal therapeutic effect.
The synthesis of N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide involves a series of multi-step organic reactions that require precise control over reaction conditions and reagent selection. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has enabled the efficient construction of the complex molecular framework. These synthetic strategies not only highlight the expertise in organic chemistry but also contribute to the scalability and reproducibility of the compound's production.
The pharmacological profile of N-(< strong >3,4-dimethylphenyl strong >)-2-{ 4 - 3 - ( strong > 4-methoxyphenyl strong >) - 1 , 2 , 4 - ox adia zol -5 - yl piper idin -1 - yl } aceta mide has been extensively evaluated in preclinical studies. Initial findings suggest that this compound exhibits promising activity against various biological targets relevant to human health. The presence of the 1 , 2 , 4 - ox adia zol ring has been shown to enhance binding affinity to certain enzymes and receptors, while the piper idin moiety contributes to favorable pharmacokinetic properties.
3 , 4 - dim eth yl phen yl strong >) - 2 - { 4 - 3 - ( < strong > 4 - meth oxy ph en y l strong >) - 1 , 2 , 4 - ox adia zol -5 - yl piper idin -1 - yl } aceta mide is its potential as a scaffold for further derivatization. By modifying specific functional groups within its structure, researchers can fine-tune its biological activity and optimize its therapeutic potential. This flexibility makes it an attractive candidate for structure-based drug design initiatives aimed at developing next-generation pharmaceuticals.
3 , 4 - dim eth yl phen yl strong >) - 2 - { 4 - 3 - ( < strong > 4 - meth oxy ph en y l strong >) - 1 , 2 , 4 - ox adia zol -5 - yl piper idin -1 - yl } aceta mide exemplifies how these advancements can be leveraged to identify novel therapeutic entities with improved efficacy and safety profiles.
3 , 4 dim eth yl phen yl strong >) - 2 { -( ) } aceta mide represents a significant advancement in pharmaceutical research due to its complex molecular architecture and promising pharmacological properties. Its synthesis showcases the ingenuity and precision required in modern organic chemistry while its biological activity highlights its potential as a lead compound for further drug development efforts. As research in this area progresses,N-(< strong >3 , dim eth phen yl strong >) -( ) ) will undoubtedly continue to be a subject of great interest among scientists striving to develop innovative treatments for human diseases.
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